2-amino-N-(2,6-diethylphenyl)benzamide
Description
2-Amino-N-(2,6-diethylphenyl)benzamide (CAS: 4424-17-3) is a benzamide derivative characterized by a 2-amino-substituted benzoyl group attached to a 2,6-diethylphenylamine moiety. Its molecular formula is C₁₇H₂₀N₂O, with an InChIKey of CNGOMKYAOLNFAV-UHFFFAOYSA-N . The diethyl substituents on the phenyl ring introduce steric bulk and hydrophobic properties, distinguishing it from simpler analogs like 2-aminobenzamide or chlorinated derivatives. This compound is primarily utilized in chemical synthesis and pharmacological research, though specific biological activities require further exploration .
Properties
Molecular Formula |
C17H20N2O |
|---|---|
Molecular Weight |
268.35g/mol |
IUPAC Name |
2-amino-N-(2,6-diethylphenyl)benzamide |
InChI |
InChI=1S/C17H20N2O/c1-3-12-8-7-9-13(4-2)16(12)19-17(20)14-10-5-6-11-15(14)18/h5-11H,3-4,18H2,1-2H3,(H,19,20) |
InChI Key |
CNGOMKYAOLNFAV-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of benzamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations:
Substituent Impact on Yield :
- Electron-donating groups (e.g., methyl in 32212-38-7 ) often result in higher yields (97%) compared to sterically hindered analogs .
- Chlorinated derivatives (e.g., 34489-94-6 ) require careful optimization, with yields reaching 95% under Method A .
Spectral Characteristics :
- ¹H-NMR Shifts : Aromatic protons in diethyl-substituted analogs (e.g., 4424-17-3 ) resonate upfield (δ 7.10–6.50) compared to chlorinated derivatives (δ 7.60–7.10) due to reduced electron withdrawal .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 241 for 32212-38-7 ) align with calculated masses, confirming structural integrity .
Steric and Electronic Effects: Diethyl groups in 4424-17-3 enhance hydrophobicity and may hinder intermolecular interactions, unlike the polar chloro substituents in 34489-94-6 .
Comparative Physicochemical Properties
Table 2: Physicochemical Data of Selected Analogs
Key Findings:
- Lipophilicity : Diethyl-substituted 4424-17-3 exhibits higher LogP (3.8) than chlorinated or methylated analogs, suggesting greater membrane permeability .
- Solubility : Polar substituents (e.g., methoxy in 3,4-dimethoxyphenethyl analog) improve aqueous solubility, whereas diethyl and chloro groups reduce it .
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